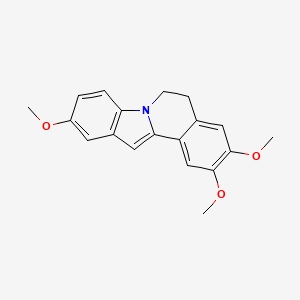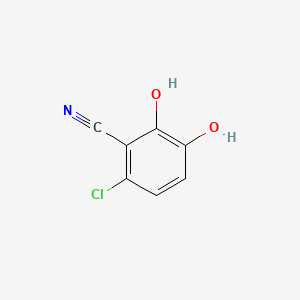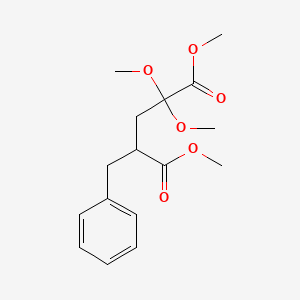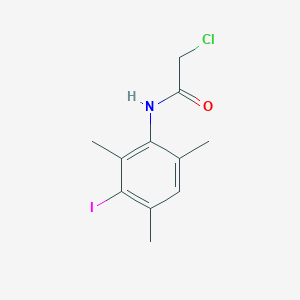
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. This compound has garnered interest due to its potential pharmacological properties, particularly in the realm of analgesia and anesthesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenylcyclohexyl compounds. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various analogs and derivatives for studying structure-activity relationships.
Biology: The compound is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The mechanism of action of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and analgesic effects . Additionally, it may affect other neurotransmitter systems, such as dopamine and serotonin, contributing to its pharmacological profile .
Comparación Con Compuestos Similares
Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is similar to other arylcyclohexylamines, such as:
Phencyclidine (PCP): Both compounds share a similar core structure and exhibit dissociative anesthetic properties.
Methoxetamine: A novel analog with similar pharmacological effects but distinct chemical modifications.
The uniqueness of this compound lies in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Número CAS |
121019-93-0 |
|---|---|
Fórmula molecular |
C26H33NO2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C26H33NO2/c1-2-29-24(28)25(22-12-6-3-7-13-22)18-20-27(21-19-25)26(16-10-5-11-17-26)23-14-8-4-9-15-23/h3-4,6-9,12-15H,2,5,10-11,16-21H2,1H3 |
Clave InChI |
OFTUIURQIJWEPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)



![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)






![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
